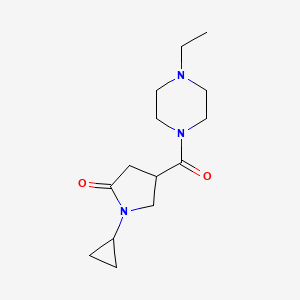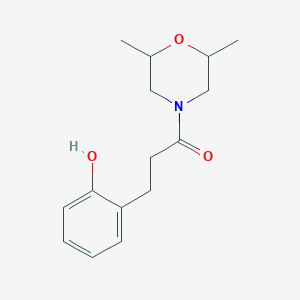
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-hydroxyphenyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMHP and is a derivative of 4-morpholinepropanol. DMHP has a unique chemical structure that makes it a promising candidate for research and development.
作用機序
The exact mechanism of action of DMHP is not yet fully understood. However, it is believed that DMHP exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. DMHP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. DMHP has also been shown to interact with receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects:
DMHP has been shown to exhibit various biochemical and physiological effects. DMHP has been reported to exhibit antioxidant and anti-inflammatory activities. DMHP has also been shown to inhibit the growth of various bacterial and fungal strains. DMHP has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. DMHP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. DMHP has also been shown to inhibit the activity of tyrosinase, which is an enzyme involved in the synthesis of melanin.
実験室実験の利点と制限
DMHP has several advantages as a chemical compound for lab experiments. DMHP is relatively easy to synthesize and purify. DMHP has been shown to exhibit a wide range of biological activities, making it a versatile compound for research. DMHP has also been used as a ligand in the synthesis of metal complexes, which have promising catalytic activity. However, there are also limitations to the use of DMHP in lab experiments. DMHP is a relatively new compound, and its exact mechanism of action is not yet fully understood. DMHP may also exhibit toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMHP. One possible direction is the synthesis of DMHP derivatives with improved biological activity. Another possible direction is the investigation of the mechanism of action of DMHP. Further research is also needed to determine the toxicity and safety profile of DMHP. DMHP can also be used as a building block in the synthesis of novel polymers and dendrimers with potential applications in drug delivery and tissue engineering. DMHP can also be used as a ligand in the synthesis of metal complexes with improved catalytic activity.
合成法
The synthesis of DMHP involves the reaction of 2-hydroxyacetophenone with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then further reacted with 1-bromo-3-chloropropane to yield DMHP. The purity of DMHP can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DMHP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. DMHP has been reported to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess antioxidant and anti-inflammatory properties. DMHP has been used as a ligand in the synthesis of metal complexes, which have shown promising catalytic activity in various reactions. DMHP has been used as a building block in the synthesis of polymers and dendrimers, which have potential applications in drug delivery and tissue engineering.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-9-16(10-12(2)19-11)15(18)8-7-13-5-3-4-6-14(13)17/h3-6,11-12,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYAYMGQDNUQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

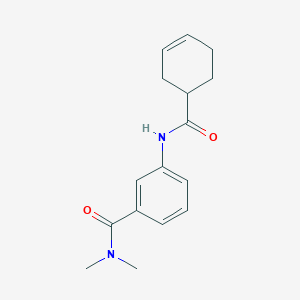


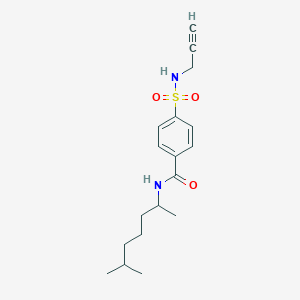
![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)
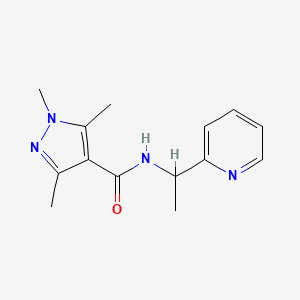

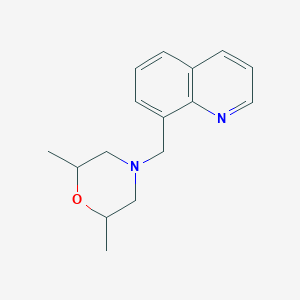
![4-Methyl-2-[[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-1,2,4-triazole-3-thione](/img/structure/B7492852.png)
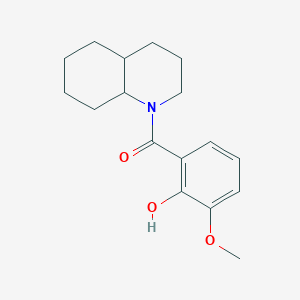
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
